![molecular formula C13H18O3 B1312667 2-[[(四氢吡喃-2-基)氧基]甲基]苯甲醇 CAS No. 217433-37-9](/img/structure/B1312667.png)

2-[[(四氢吡喃-2-基)氧基]甲基]苯甲醇

描述

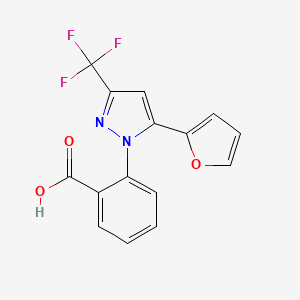

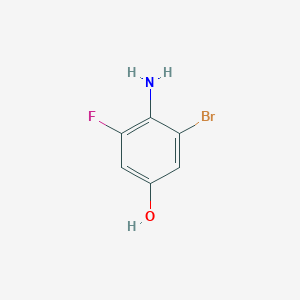

“2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol” is a chemical compound with the molecular formula C13H18O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of tetrahydropyrans, which are part of the structure of the compound, has been extensively studied . Methods include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis

The molecular structure of “2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol” is based on a tetrahydropyran ring, which is a common protecting group for alcohols . The structure also includes a benzyl alcohol group .Chemical Reactions Analysis

The tetrahydropyran group in the structure of the compound can undergo a variety of reactions . These include hydroalkoxylation reactions catalyzed by various metals . The specific reactions that “2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol” can undergo would depend on the specific conditions and reagents used.科学研究应用

文库和多种化合物的合成通过氧化 C-H 键活化和点击化学,合成取代四氢吡喃文库,例如 2-(4-甲氧基苯基)-6-(取代乙基)二氢-2H-吡喃-4(3H)酮,展示了该化合物在生成针对各种生物靶标筛选的多样分子结构中的相关性 (Zaware 等人,2011 年)。

催化和反应优化该化合物的衍生物参与催化和反应优化过程。例如,五氟苯硼酸和草酸催化芳基取代的四氢呋喃和四氢吡喃衍生物的形成,表明该化合物参与了催化过程和 C-O 键的形成 (Estopiñá-Durán 等人,2019 年)。此外,Al(OTf)3 被用作无溶剂条件下醇的四氢吡喃化的催化剂,强调了相关结构在合成化学和催化中的作用 (Kamal 等人,2008 年)。

安全和危害

属性

IUPAC Name |

[2-(oxan-2-yloxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,13-14H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCBXMPWJAQCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463024 | |

| Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol | |

CAS RN |

217433-37-9 | |

| Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)